N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
描述
属性
IUPAC Name |
N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-31-13-11-19(23-32(29,30)14-12-16-5-3-2-4-6-16)21(26)22-15-20(25)17-7-9-18(10-8-17)24(27)28/h2-10,12,14,19-20,23,25H,11,13,15H2,1H3,(H,22,26)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWWZUQTCPFLKR-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural motifs with the target molecule:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ≈ 502 g/mol) is heavier than simpler analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (MW ≈ 274 g/mol), which may impact bioavailability .
- Synthetic Complexity : The target compound’s multiple substituents (e.g., stereochemistry at the hydroxyethyl group) may complicate synthesis compared to derivatives with fewer functional groups .
ADMET Considerations
- Toxicity : Nitro groups (e.g., in the target compound and ) may generate reactive metabolites, requiring structural optimization to reduce toxicity .
常见问题
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
- Methodology : The synthesis requires multi-step protocols involving sulfonamide coupling, thioether formation, and nitro-group stabilization. Key steps include:
- Temperature control : Reactions involving sulfonylamino groups often proceed at 0–5°C to prevent side reactions (e.g., hydrolysis) .
- Base selection : Triethylamine or pyridine is used to deprotonate intermediates during sulfonamide bond formation .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance solubility of aromatic intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase chromatography .
Q. Which chromatographic techniques are most effective for purifying the compound?
- Methodology :
- Flash column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Size-exclusion chromatography : Effective for removing high-molecular-weight impurities in final steps .
Q. How can NMR and IR spectroscopy confirm the structural integrity of the compound?
- NMR analysis :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (4-nitrophenyl protons), δ 6.5–7.3 ppm (styryl protons), and δ 2.1 ppm (methylsulfanyl group) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and 150 ppm (sulfonamide) .
- IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂) .
Q. What crystallographic methods are recommended for determining the compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and data collection at 100 K .
- Data processing : Olex2 or APEX3 software for structure solution and validation .
- Key parameters :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition | Required for reproducibility |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?
- Methodology :
- Functional group modification : Replace the 4-nitrophenyl group with electron-withdrawing/-donating substituents (e.g., -CF₃, -OCH₃) to assess bioactivity trends .
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR) to correlate structural changes with activity .
- Data analysis : Use multivariate regression to link substituent Hammett constants (σ) with IC₅₀ values .
Q. What experimental approaches investigate the reaction mechanisms of the sulfonylamino group?
- Mechanistic probes :
- Isotopic labeling : Use ¹⁵N-labeled amines to track sulfonamide formation via ESI-MS .
- Kinetic studies : Monitor reaction rates under varying pH (3–10) to identify rate-determining steps .
- Computational support : DFT calculations (e.g., Gaussian 16) to model transition states and activation energies .
Q. Which computational models predict the compound’s binding affinity to biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Screen against kinases or GPCRs using PDB structures (e.g., 3QRI) .
- Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for correlation analysis .
Q. How should researchers address discrepancies in spectroscopic or crystallographic data?
- Troubleshooting :
- Data cross-validation : Compare SCXRD results with solid-state NMR to resolve crystal packing ambiguities .
- Error analysis : Calculate Rmerge and CC½ values to assess diffraction data quality .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?
- Hypothesis testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
